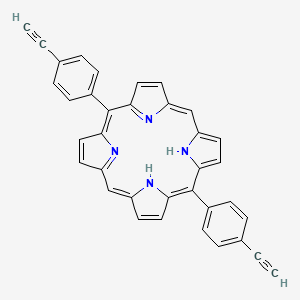
5,15-Bis(4-ethynylphenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,15-Bis(4-ethynylphenyl)porphyrin, with the chemical formula C36H22N4, belongs to the porphyrin family. Porphyrins are cyclic organic compounds characterized by a tetrapyrrole macrocycle. This specific compound features two ethynylphenyl substituents at positions 5 and 15 of the porphyrin ring .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for 5,15-Bis(4-ethynylphenyl)porphyrin. One common approach involves the condensation of pyrrole and aldehyde precursors, followed by cyclization. The ethynylphenyl groups are introduced during the synthetic process.
Reaction Conditions:: The synthesis typically occurs under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Acidic or basic conditions may be employed, depending on the specific reaction steps.
Industrial Production:: While not widely produced industrially, researchers have explored scalable methods for its synthesis. Optimization of reaction conditions and catalysts is essential for large-scale production.
Analyse Des Réactions Chimiques
Reactivity:: 5,15-Bis(4-ethynylphenyl)porphyrin undergoes various reactions:
Oxidation: It can be oxidized to form cationic or radical species.
Reduction: Reduction yields different derivatives.
Substitution: Substituents can be introduced at various positions.
Metal Complex Formation: Coordination with metal ions (e.g., Zn, Cu) leads to metalloporphyrins.
Pyrrole: Used as a starting material.
Aldehydes: Provide the necessary carbonyl groups.
Oxidants/Reductants: For oxidation or reduction reactions.
Metal Salts: Facilitate metal complex formation.
Major Products:: The major products depend on reaction conditions and substituents. Metal complexes (e.g., Zn-porphyrins) are particularly relevant due to their unique properties.
Applications De Recherche Scientifique
5,15-Bis(4-ethynylphenyl)porphyrin finds applications in:
Photodynamic Therapy (PDT): Its light-absorbing properties make it useful for PDT in cancer treatment.
Sensors: As a sensing material for detecting gases, ions, or biomolecules.
Electrocatalysis: In fuel cells and other electrochemical devices.
Materials Science: Incorporation into functional materials (e.g., polymers, nanoparticles).
Mécanisme D'action
The compound’s mechanism of action varies based on its application:
- In PDT, it generates reactive oxygen species upon light activation, leading to tumor cell destruction.
- As a sensor, it undergoes specific interactions with analytes, resulting in measurable signals.
Comparaison Avec Des Composés Similaires
5,15-Bis(4-ethynylphenyl)porphyrin stands out due to its ethynylphenyl substituents. Similar compounds include other porphyrins (e.g., meso-tetraphenylporphyrin) and metalloporphyrins (e.g., Zn-porphyrins).
Propriétés
Formule moléculaire |
C36H22N4 |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
5,15-bis(4-ethynylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C36H22N4/c1-3-23-5-9-25(10-6-23)35-31-17-13-27(37-31)21-29-15-19-33(39-29)36(26-11-7-24(4-2)8-12-26)34-20-16-30(40-34)22-28-14-18-32(35)38-28/h1-2,5-22,37-38H |
Clé InChI |
OYXXRSFMSKAHHX-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)C#C)C=C4)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


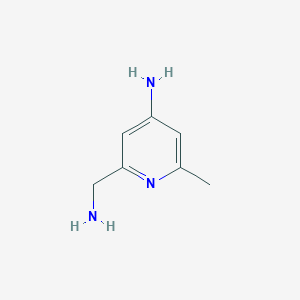
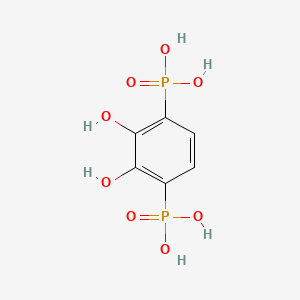
![5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12963481.png)
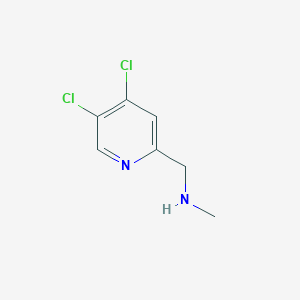
![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
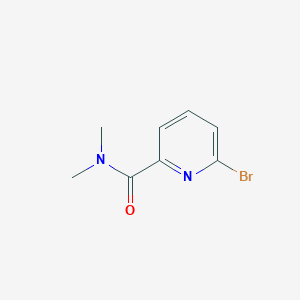
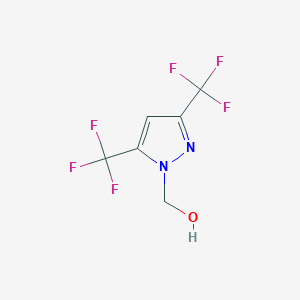

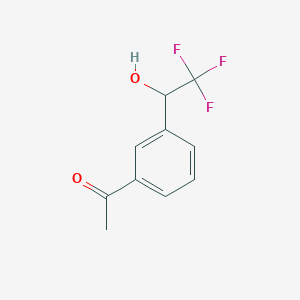
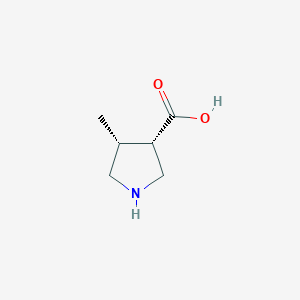
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
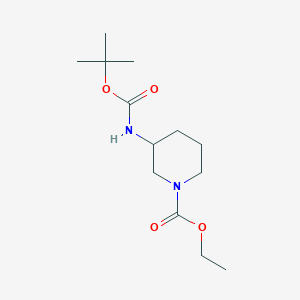
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
